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This technical guide provides an in-depth overview of Tetrakis(ethylmethylamino)zirconium
(TEMAZr), a critical precursor for research applications, particularly in the development of
advanced materials and semiconductor devices. This document is intended for researchers,
scientists, and drug development professionals, offering a comprehensive look at key suppliers,
material properties, and established experimental protocols.

Introduction to Tetrakis(ethylmethylamino)zirconium
(TEMAZr)

Tetrakis(ethylmethylamino)zirconium, also known as TEMAZr, is a volatile, liquid
organometallic compound widely utilized as a zirconium precursor in thin film deposition
processes such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2]
Its high purity and thermal stability make it an ideal candidate for creating high-quality
zirconium oxide (ZrOz2) and hafnium zirconium oxide (HZO) thin films, which are integral
components in modern electronics.[1]

Prominent Suppliers for Research Applications

For researchers requiring high-purity TEMAZr, several reputable suppliers cater to the scientific
community, offering various grades and quantities suitable for laboratory-scale experiments
and process development.
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Sigma-Aldrich (Merck): A leading global supplier of research chemicals, Sigma-Aldrich
provides TEMAZr with a purity of 299.99% on a trace metals basis, ensuring minimal
impurities for sensitive applications.[1][3] They offer the product in various quantities and
packaging, including options for deposition systems.[4][5]

Strem Chemicals (an Ascensus Specialties company): Specializing in high-purity chemicals
for research and development, Strem Chemicals offers TEMAZr with a 99% purity level.[6]
They provide various unit sizes and offer volume discounts for larger quantities.[6] Their
products are also available through distributors such as Fisher Scientific.[7]

Dockweiler Chemicals: A manufacturer of ultra-high purity compounds for the semiconductor
industry, Dockweiler Chemicals supplies TEMAZr with their "EG" purity grade, suitable for
chemical vapor deposition of Zirconium Oxide.[2]

Ereztech: Ereztech manufactures and supplies TEMAZr in both small and bulk volumes, with
a typical purity of 99%-+.[8] They offer flexible packaging options, including glass ampules,
bottles, and metal bubblers.[8]

PrimorTrace: This supplier offers TEMAZr with a minimum of 99.99% metals basis purity,
specifically for professional manufacturing and research laboratory use.[9]

Quantitative Data and Material Properties

The following tables summarize the key quantitative data for TEMAZr as provided by suppliers
and found in research literature.

Table 1: Physical and Chemical Properties of TEMAZr

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.researchgate.net/publication/304366465_Room-temperature_atomic_layer_deposition_of_ZrO2_using_tetrakisethylmethylaminozirconium_and_plasma-excited_humidified_argon
https://www.researchgate.net/publication/291424029_Atomic-layer-controlled_deposition_of_TEMAZO2-ZrO2_oxidation_resistance_inner_surface_coatings_for_solid_oxide_fuel_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC7138889/
https://www.osti.gov/servlets/purl/2419615
https://www.researchgate.net/publication/244670406_PEALD_of_Zirconium_Oxide_Using_Tetrakisethylmethylaminozirconium_and_Oxygen
https://www.researchgate.net/publication/244670406_PEALD_of_Zirconium_Oxide_Using_Tetrakisethylmethylaminozirconium_and_Oxygen
https://inha.elsevierpure.com/en/publications/impact-of-tetrakisethylmethylamino-based-precursor-and-oxygen-sou/
https://www.researchgate.net/publication/393564448_Study_of_thermal_properties_of_tetrakisdimethylamidozirconium_as_a_precursor_for_atomic_layer_deposition_processes
https://pubs.aip.org/avs/jva/article-pdf/doi/10.1116/1.4766281/16119185/01a123_1_online.pdf
https://pubs.aip.org/avs/jva/article-pdf/doi/10.1116/1.4766281/16119185/01a123_1_online.pdf
https://www.researchgate.net/publication/273666772_Low_temperature_plasma_enhanced_atomic_layer_deposition_of_conducting_zirconium_nitride_films_using_tetrakis_dimethylamido_zirconium_and_forming_gas_5_H2_95_N2_plasma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property

Value

Source(s)

Chemical Formula

C12H32NaZr or Zr(NCH3C2H5s)4

[6]18]

Molecular Weight 323.63 g/mol [4161[8]
Appearance Colorless to light yellow liquid [1161[8]
Density 1.049 g/mL at 25 °C [1]
Boiling Point 81 °C at 0.1 mmHg [1][8]
Flash Point 10 °C (50 °F) - closed cup [1][5]

Table 2: Supplier Specifications for TEMAZr

Supplier Purity Available Quantities
Sigma-Aldrich =>99.99% (trace metals basis) Varies (e.g., 10 g)
Strem Chemicals 99% 19, 59, 25¢g

Dockweiler Chemicals EG Grade Contact for details
Ereztech 99%+ Small and bulk volumes

PrimorTrace

min 99.99% (metals basis)

1 gram

Table 3: Atomic Layer Deposition (ALD) Parameters and Growth Rates

. Deposition Growth per Cycle
Oxidant Reference
Temperature (°C) (GPC)

Oz (plasma) 110 0.14 nm/cycle [6]

Oz (plasma) 250 0.11 nm/cycle [6]

H20 200 ~1.1 Alcycle [3]

Os Not specified ~1 Alcycle [9]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.researchgate.net/publication/244670406_PEALD_of_Zirconium_Oxide_Using_Tetrakisethylmethylaminozirconium_and_Oxygen
https://pubs.aip.org/avs/jva/article-pdf/doi/10.1116/1.4766281/16119185/01a123_1_online.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7138889/
https://www.researchgate.net/publication/244670406_PEALD_of_Zirconium_Oxide_Using_Tetrakisethylmethylaminozirconium_and_Oxygen
https://pubs.aip.org/avs/jva/article-pdf/doi/10.1116/1.4766281/16119185/01a123_1_online.pdf
https://www.researchgate.net/publication/304366465_Room-temperature_atomic_layer_deposition_of_ZrO2_using_tetrakisethylmethylaminozirconium_and_plasma-excited_humidified_argon
https://www.researchgate.net/publication/244670406_PEALD_of_Zirconium_Oxide_Using_Tetrakisethylmethylaminozirconium_and_Oxygen
https://pubs.aip.org/avs/jva/article-pdf/doi/10.1116/1.4766281/16119185/01a123_1_online.pdf
https://www.researchgate.net/publication/304366465_Room-temperature_atomic_layer_deposition_of_ZrO2_using_tetrakisethylmethylaminozirconium_and_plasma-excited_humidified_argon
https://www.researchgate.net/publication/304366465_Room-temperature_atomic_layer_deposition_of_ZrO2_using_tetrakisethylmethylaminozirconium_and_plasma-excited_humidified_argon
https://pubs.aip.org/avs/jva/article-pdf/doi/10.1116/1.4766281/16119185/01a123_1_online.pdf
https://www.researchgate.net/publication/304366465_Room-temperature_atomic_layer_deposition_of_ZrO2_using_tetrakisethylmethylaminozirconium_and_plasma-excited_humidified_argon
https://www.osti.gov/servlets/purl/2419615
https://www.researchgate.net/publication/244670406_PEALD_of_Zirconium_Oxide_Using_Tetrakisethylmethylaminozirconium_and_Oxygen
https://www.researchgate.net/publication/244670406_PEALD_of_Zirconium_Oxide_Using_Tetrakisethylmethylaminozirconium_and_Oxygen
https://www.researchgate.net/publication/291424029_Atomic-layer-controlled_deposition_of_TEMAZO2-ZrO2_oxidation_resistance_inner_surface_coatings_for_solid_oxide_fuel_cells
https://pubs.aip.org/avs/jva/article-pdf/doi/10.1116/1.4766281/16119185/01a123_1_online.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols: Atomic Layer Deposition of
Z2rO2

The following is a generalized experimental protocol for the deposition of zirconium oxide
(ZrOz2) thin films using Tetrakis(ethylmethylamino)zirconium (TEMAZr) via Atomic Layer
Deposition (ALD). This protocol is synthesized from methodologies reported in scientific
literature.

Objective: To deposit a uniform, conformal thin film of ZrO2 on a substrate using TEMAZr and
an oxidant (e.g., H20, Os, or Oz plasma).

Materials and Equipment:

Atomic Layer Deposition (ALD) reactor

e Substrate (e.g., silicon wafer)

o Tetrakis(ethylmethylamino)zirconium (TEMAZr) precursor canister

o Oxidant source (e.g., deionized water, ozone generator, or oxygen gas for plasma)
¢ Inert purge gas (e.g., Nitrogen or Argon)

o Substrate holder and heating system

e Vacuum pump

» Ellipsometer or other thin film characterization tool

Methodology:

e Substrate Preparation:

o Clean the substrate to remove any organic and inorganic contaminants. A standard
cleaning procedure for silicon wafers may involve sonication in acetone, isopropanol, and
deionized water, followed by drying with an inert gas.
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o A pre-deposition surface treatment, such as an HF dip for silicon, may be performed to
remove the native oxide layer.

e ALD System Preparation:

Load the cleaned substrate into the ALD reactor chamber.

[¢]

o Heat the substrate to the desired deposition temperature (typically between 150°C and
250°C).

o Heat the TEMAZr precursor canister to a suitable temperature to achieve adequate vapor
pressure.

o Ensure all gas lines are purged with an inert gas to remove any residual moisture or
oxygen.

e Atomic Layer Deposition Cycle:

o Each ALD cycle consists of four sequential steps: a. TEMAZr Pulse: Introduce TEMAZr
vapor into the reactor chamber for a specific duration (e.g., 0.1 to 1.0 seconds). The
precursor will chemisorb onto the substrate surface in a self-limiting reaction. b. Purge 1:
Purge the reactor with an inert gas (e.g., N2) for a set time (e.g., 5 to 20 seconds) to
remove any unreacted precursor and gaseous byproducts. c. Oxidant Pulse: Introduce the
oxidant (e.g., H20 vapor, Os, or Oz plasma) into the chamber for a specific duration (e.g.,
0.1 to 1.0 seconds). The oxidant reacts with the chemisorbed precursor layer to form a
monolayer of ZrO2. d. Purge 2: Purge the reactor again with the inert gas to remove any
unreacted oxidant and gaseous byproducts.

e Film Growth:

o Repeat the ALD cycle (steps 3a-3d) for the desired number of cycles to achieve the target
film thickness. The thickness is linearly proportional to the number of cycles.

o Post-Deposition:
o After the final cycle, cool down the reactor and substrate under an inert gas flow.

o Remove the coated substrate from the reactor.
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o Characterize the deposited ZrOz: film for thickness, uniformity, composition, and
crystallinity using appropriate techniques (e.g., ellipsometry, X-ray diffraction, X-ray
photoelectron spectroscopy).

Visualizations of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

General Workflow for ALD of ZrO2 using TEMAZr
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Caption: High-level workflow for ZrO2 deposition using ALD.
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Caption: The four sequential steps of an ALD cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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